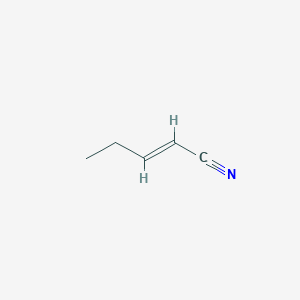
2-クロロ-1-ヒドロキシエタンスルホン酸ナトリウム
説明
It is used in various industrial applications, including the production of ceramics. This compound is known for its unique chemical properties and versatility in different chemical reactions.
科学的研究の応用
Chloroacetaldehyde Sodium Bisulfite has a wide range of applications in scientific research:
作用機序
Target of Action
Sodium 2-chloro-1-hydroxyethanesulfonate, also known as Sodium isethionate, is an organic salt It is commonly used in pharmaceuticals, cosmetics, and daily chemical products , suggesting that its targets could be diverse depending on the specific application.
Pharmacokinetics
Its solubility in water suggests that it could be readily absorbed and distributed in the body. Its impact on bioavailability would depend on the specific application and dosage.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Sodium isethionate. For instance, its stability could be affected by temperature, as it should be stored below +30°C . Furthermore, its action and efficacy could be influenced by the pH of the environment, as it has a pH value of 7.0 - 11.0 in a 20 g/l water solution at 20 °C .
生化学分析
Biochemical Properties
The role of Sodium 2-chloro-1-hydroxyethanesulfonate in biochemical reactions is not fully understood due to limited research. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is likely to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is likely to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: Chloroacetaldehyde Sodium Bisulfite can be synthesized through the reaction of 2-hydroxyethanesulfonic acid with chlorine. The reaction typically involves the use of an aqueous solution of 2-mercaptoethanol with chlorine, leading to the formation of 2-hydroxyethanesulfonyl chloride. This intermediate is then reacted with sodium hydroxide to produce Chloroacetaldehyde Sodium Bisulfite .
Industrial Production Methods: In industrial settings, the production of Chloroacetaldehyde Sodium Bisulfite involves the chlorination of 2-hydroxyethanesulfonic acid in the presence of sodium hydroxide. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
化学反応の分析
Types of Reactions: Chloroacetaldehyde Sodium Bisulfite undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of different sulfonate derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of sulfinate or thiol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or alcoholic solutions with nucleophiles like hydroxide or amines.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Various sulfonate derivatives.
Oxidation Reactions: Sulfonic acids.
Reduction Reactions: Sulfinate or thiol derivatives.
類似化合物との比較
Sodium 2-hydroxyethanesulfonate: Similar in structure but lacks the chlorine atom, making it less reactive in substitution reactions.
Sodium sulfinates: Versatile building blocks for preparing organosulfur compounds through S–S, N–S, and C–S bond-forming reactions.
Uniqueness: Chloroacetaldehyde Sodium Bisulfite is unique due to its high reactivity in nucleophilic substitution reactions, which makes it a valuable intermediate in organic synthesis. Its ability to form transient intermediates, such as β-sultone, further enhances its versatility in chemical reactions.
特性
IUPAC Name |
sodium;2-chloro-1-hydroxyethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5ClO4S.Na/c3-1-2(4)8(5,6)7;/h2,4H,1H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSIEWVVVRVFJH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(O)S(=O)(=O)[O-])Cl.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4ClNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50926847 | |
| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13064-50-1 | |
| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013064501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-chloro-1-hydroxyethane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50926847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-chloro-1-hydroxyethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.674 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![N-[4-(Dimethylamino)phenyl]stearamide](/img/structure/B77966.png)


![3-[[9,10-Dihydro-4-(methylamino)-9,10-dioxo-1-anthryl]aminopropyl]trimethylammonium methyl sulphate](/img/structure/B77972.png)

